Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyridine ring and an azetidine moiety
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-16(11-3-4-14-15(6-11)22-10-18-14)19-8-13(9-19)21-12-2-1-5-17-7-12/h1-7,10,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKZUCHJVJJQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could bind to a protein’s active site, altering its function and thereby exerting its biological effects .
Comparison with Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Comparison: Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development .
Biological Activity
Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring , a pyridine moiety , and an azetidine ring , contributing to its unique pharmacological profile. The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for further investigation in drug development.
1. Antimicrobial Activity
Research indicates that compounds similar to benzo[d]thiazol derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain benzothiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as against Staphylococcus aureus and Bacillus subtilis . The mechanism of action generally involves inhibition of essential bacterial pathways, such as cell wall synthesis and DNA replication .
2. Anticancer Properties
Benzo[d]thiazol derivatives have been evaluated for their potential anticancer effects. A study highlighted the antitumor activity of newly synthesized compounds within this class, demonstrating significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 . The IC50 values for these compounds were notably lower in 2D assays compared to 3D assays, suggesting a more effective interaction with cancer cells in a two-dimensional environment. For example:
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings indicate that benzo[d]thiazol derivatives could serve as promising candidates for developing new anticancer therapies.
3. Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, benzo[d]thiazol derivatives have demonstrated anti-inflammatory effects. In vivo studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests their potential utility in treating inflammatory conditions.
Case Studies
Case Study: Anticancer Activity in Breast Cancer Models
A specific study focused on the combination of benzo[d]thiazol derivatives with doxorubicin in breast cancer models, revealing a synergistic effect that enhanced the cytotoxicity of doxorubicin while minimizing side effects . This combination therapy approach highlights the therapeutic potential of these derivatives in clinical settings.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between benzo[d]thiazol derivatives and various biological targets. For instance, docking analyses indicated favorable binding affinities with DNA gyrase and other essential enzymes involved in bacterial growth . These studies provide insight into the molecular mechanisms underlying the biological activities observed.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core Preparation : The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives under acidic conditions.
Coupling : The azetidine ring is introduced using a nucleophilic substitution reaction between 3-(pyridin-3-yloxy)azetidine and activated benzothiazole intermediates (e.g., acyl chlorides).
Optimization : Yield improvements (60–75%) are achieved using polar aprotic solvents (DMF, DMSO) at 80–100°C and catalytic bases like triethylamine .
- Key Tools : Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., azetidine C-O-pyridinyl linkage at δ 4.1–4.5 ppm) and aromatic proton environments .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 326.0932) validate molecular weight .
- X-ray Crystallography : For crystalline derivatives, SHELX software refines bond lengths/angles to confirm sp-hybridized azetidine geometry .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : MEK kinase inhibition assessed via fluorescence-based ADP-Glo™ assays (IC values < 1 μM in some benzothiazole analogs) .
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridinyl vs. pyrimidinyl substituents) affect pharmacological activity?
- Methodological Answer :
- SAR Studies : Replacing pyridin-3-yloxy with pyrimidin-2-ylamino (as in ) increases kinase selectivity due to enhanced H-bonding with ATP-binding pockets.
- Case Study : Pyrimidinyl analogs show 3-fold higher MEK inhibition (IC = 0.3 μM vs. 0.9 μM for pyridinyl derivatives) .
- Computational Modeling : Docking simulations (AutoDock Vina) correlate substituent electronegativity with binding affinity (ΔG < -8.5 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. pro-apoptotic effects) are addressed via:
- Dose-Response Curves : Confirm biphasic effects (e.g., anti-inflammatory at 10 μM vs. cytotoxicity > 50 μM) .
- Metabolic Stability : LC-MS/MS identifies active metabolites (e.g., hydroxylated azetidine derivatives) in hepatocyte incubations .
- Off-Target Profiling : Kinase panel screens (Eurofins) identify cross-reactivity (e.g., unintended JAK2 inhibition) .
Q. How does the compound’s metabolic fate influence its therapeutic potential?
- Methodological Answer :
- Phase I Metabolism : CYP3A4-mediated oxidation generates hydroxylated azetidine metabolites (confirmed via human liver microsome assays) .
- Glutathione Conjugation : Spiro-azetidine derivatives (e.g., AZD1979 analogs) form stable GSH adducts, reducing toxicity risks .
- PK/PD Modeling : Allometric scaling from rodent data predicts human half-life (~4–6 h) and bioavailability (>30%) .
Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?
- Methodological Answer :
- Twinned Crystals : SHELXL refines twinned data (HKLF 5 format) with BASF parameters to resolve overlapping reflections .
- Disorder Modeling : Partial occupancy of solvent molecules (e.g., DMF) is addressed using ISOR/DFIX restraints .
- Data Collection : High-resolution (<1.0 Å) synchrotron data (e.g., Diamond Light Source) improves electron density maps for azetidine ring conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
